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Compound of Interest

Compound Name:
(R)-5,6,7,8-Tetrahydroquinolin-8-

amine

Cat. No.: B1317200 Get Quote

An In-Depth Technical Guide on (R)-5,6,7,8-Tetrahydroquinolin-8-amine (CAS Number:

1431726-92-9)

This technical guide provides a comprehensive overview of (R)-5,6,7,8-tetrahydroquinolin-8-
amine, a chiral heterocyclic amine of interest to researchers, scientists, and drug development

professionals. This document details its synthesis, physicochemical properties, and biological

activities, with a focus on its potential as a scaffold in medicinal chemistry. While data on the

unsubstituted parent compound is limited in publicly available literature, this guide leverages

information on its closely related derivatives to provide insights into its potential applications.

Physicochemical Properties
(R)-5,6,7,8-Tetrahydroquinolin-8-amine, in its hydrochloride salt form, possesses the

following properties:
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Property Value Reference

CAS Number 1431726-92-9 [1]

Molecular Formula C₉H₁₃ClN₂ [1]

Molecular Weight 184.67 g/mol [1]

Appearance Pale-yellow oil (free base)

Purity ≥95% (commercially available) [1]

Storage
4°C, sealed storage, away

from moisture
[1]

SMILES
N[C@H]1C2=NC=CC=C2CCC

1.Cl
[1]

Synthesis
The asymmetric synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-amine has been reported, often

involving a key enzymatic resolution step. The following experimental protocol is based on the

synthesis of the chiral scaffold for use in catalysis and medicinal chemistry applications.

Experimental Protocol: Chiral Synthesis
The synthesis proceeds via a multi-step process starting from 5,6,7,8-tetrahydroquinolin-8-ol.

Step 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol A solution of

racemic 5,6,7,8-tetrahydroquinolin-8-ol, vinyl acetate, and a lipase (such as Candida antarctica

lipase B) in an appropriate organic solvent (e.g., diisopropyl ether) is stirred at a controlled

temperature. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer

as the unreacted alcohol. The reaction is monitored by chiral HPLC until approximately 50%

conversion is reached. The resulting (R)-5,6,7,8-tetrahydroquinolin-8-ol and (S)-8-acetoxy-

5,6,7,8-tetrahydroquinoline are then separated by column chromatography.

Step 2: Conversion of (R)-5,6,7,8-Tetrahydroquinolin-8-ol to the Azide The purified (R)-5,6,7,8-

tetrahydroquinolin-8-ol is first converted to a better leaving group, typically a mesylate, by

reacting it with methanesulfonyl chloride in the presence of a base like triethylamine or DMAP

in dichloromethane at 0°C. The resulting mesylate is then reacted with sodium azide in a polar
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aprotic solvent such as DMSO to yield (S)-8-azido-5,6,7,8-tetrahydroquinoline with inversion of

stereochemistry.

Step 3: Reduction of the Azide to the Amine The (S)-8-azido-5,6,7,8-tetrahydroquinoline is

reduced to the corresponding amine. A common method is catalytic hydrogenation using

palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent like ethanol. This

reduction proceeds with retention of configuration, yielding the final product, (R)-5,6,7,8-
tetrahydroquinolin-8-amine. The product is typically purified by column chromatography.

Diagram of the Synthetic Workflow
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Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

Racemic 5,6,7,8-Tetrahydroquinolin-8-ol
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Caption: Synthetic workflow for (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
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Biological Activity
While specific biological data for the unsubstituted (R)-5,6,7,8-tetrahydroquinolin-8-amine is

not extensively reported, studies on its 2-methyl substituted derivatives provide significant

insights into its potential as a pharmacophore. The following data is for a derivative, (R)-(E)-1-

(1H-imidazol-2-yl)-N-(2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)methanimine, referred to as

(R)-5a.

Antiproliferative Activity
The antiproliferative activity of derivatives of the title compound has been evaluated against a

panel of human cancer cell lines. The (R)-enantiomer of the 2-methyl derivative, (R)-5a,

demonstrated significant cytotoxic effects.[2][3]

Cell Line Cancer Type IC₅₀ of (R)-5a (µM)

A2780 Ovarian Carcinoma 1.8 ± 0.2

MSTO-211H Biphasic Mesothelioma 2.5 ± 0.3

HT-29 Colorectal Adenocarcinoma 3.1 ± 0.4

HeLa Cervix Carcinoma 4.5 ± 0.5

CEM T-lymphocyte 5.2 ± 0.6

HMEC-1 Non-cancer Endothelial Cells > 50

Data is presented as mean ± SD from multiple experiments.

Proposed Mechanism of Action
The most active derivative, (R)-5a, was found to induce cell cycle arrest, mitochondrial

membrane depolarization, and the production of reactive oxygen species (ROS) in A2780

ovarian carcinoma cells.[2][3]

Diagram of the Proposed Signaling Pathway
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Proposed Cellular Effects of (R)-Tetrahydroquinoline Derivative
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Caption: Proposed mechanism of action for (R)-tetrahydroquinoline derivatives.

Experimental Protocols for Biological Assays
The following are generalized protocols for the key biological assays used to characterize the

activity of tetrahydroquinoline derivatives.

Antiproliferative Assay (MTT Assay)
Cell Seeding: Cancer cells (e.g., A2780) are seeded in 96-well plates at a density of 5,000-

10,000 cells per well and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the test

compound (typically in a range from 0.1 to 100 µM) for 48-72 hours.

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for

another 3-4 hours at 37°C.

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved

in a solubilization solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound

concentration.

Cell Cycle Analysis
Cell Treatment: A2780 cells are treated with the test compound at its IC₅₀ and 2x IC₅₀

concentrations for 24-48 hours.

Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold

70% ethanol overnight at -20°C.

Staining: The fixed cells are washed and then stained with a solution containing propidium

iodide (PI) and RNase A.

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The

percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Mitochondrial Membrane Potential Assay
Cell Treatment: Cells are treated with the test compound for a specified period (e.g., 24

hours).

Staining: The cells are incubated with a fluorescent dye that accumulates in the mitochondria

based on the membrane potential, such as tetramethylrhodamine, ethyl ester (TMRE) or JC-
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1.

Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence

microscope. A decrease in fluorescence indicates mitochondrial membrane depolarization.

Reactive Oxygen Species (ROS) Production Assay
Cell Treatment: Cells are treated with the test compound for a short period (e.g., 1-2 hours).

Probe Loading: The cells are incubated with a ROS-sensitive fluorescent probe, such as

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS,

is measured using a fluorescence plate reader or flow cytometer.

Conclusion
(R)-5,6,7,8-Tetrahydroquinolin-8-amine is a valuable chiral building block in medicinal

chemistry. While comprehensive biological data on the parent compound is emerging, studies

on its derivatives, particularly the 2-methyl substituted analogs, highlight a promising potential

for the development of novel anticancer agents. The demonstrated antiproliferative activity,

coupled with the induction of cell cycle arrest and mitochondrial dysfunction, suggests a

mechanism of action that warrants further investigation. The detailed synthetic and biological

protocols provided in this guide serve as a valuable resource for researchers interested in

exploring the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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